molecular formula C11H7BrO5 B2629958 8-bromo-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid CAS No. 477848-48-9

8-bromo-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B2629958
CAS No.: 477848-48-9
M. Wt: 299.076
InChI Key: OQFNMESQAWOJGH-UHFFFAOYSA-N
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Description

8-bromo-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid is a chemical compound belonging to the class of coumarins. Coumarins are a group of aromatic compounds known for their diverse biological activities and applications in various fields, including medicine and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid typically involves the bromination of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 8-position. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

8-bromo-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 8-bromo-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-bromo-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid is unique due to the presence of both the bromine atom at the 8-position and the methoxy group at the 6-position. This unique combination of substituents imparts distinct chemical and biological properties, making it valuable for specific applications .

Properties

IUPAC Name

8-bromo-6-methoxy-2-oxochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO5/c1-16-6-2-5-3-7(10(13)14)11(15)17-9(5)8(12)4-6/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFNMESQAWOJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=C(C(=O)O2)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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